molecular formula C9H5BrN4 B14081639 Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)-

Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)-

Cat. No.: B14081639
M. Wt: 249.07 g/mol
InChI Key: JPDDULPAJRUOTO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- is a heterocyclic compound featuring a benzonitrile core substituted at the para-position with a 3-bromo-1,2,4-triazole moiety. The triazole ring is a five-membered aromatic system containing three nitrogen atoms, with a bromine atom at position 2. This structural motif is significant in medicinal chemistry due to the bioisosteric properties of triazoles, which enhance metabolic stability and binding affinity in drug design.

Properties

Molecular Formula

C9H5BrN4

Molecular Weight

249.07 g/mol

IUPAC Name

4-(3-bromo-1,2,4-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H5BrN4/c10-9-13-12-6-14(9)8-3-1-7(5-11)2-4-8/h1-4,6H

InChI Key

JPDDULPAJRUOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NN=C2Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Sydnones with Functionalized Oximes

A regioselective approach involves the [3+2] cycloaddition of sydnones with trifluoroacetaldehyde O-(4'-cyanophenyl)oxime under photoredox conditions. The reaction proceeds via a radical pathway initiated by blue LED irradiation (20 W, 450 nm) in the presence of 4-CzIPN as a photocatalyst. Key steps include:

  • Sydnone Activation : The sydnone ring undergoes decarboxylation under basic conditions (NEt₃), generating a nitrile imine intermediate.
  • Oxime Coupling : The trifluoroacetaldehyde oxime acts as a dipolarophile, reacting with the nitrile imine to form the triazole core.
  • Bromination : Post-cyclization bromination at the 3-position of the triazole is achieved using CHF₂CH₂Br in DMF at 100°C for 12 hours, yielding the final product in 46% isolated yield.

Bromine Incorporation via Electrophilic Aromatic Substitution

An alternative method involves direct bromination of a pre-formed triazole-benzenenitrile precursor. Using N-bromosuccinimide (NBS) in acetic acid at 80°C, bromine is introduced selectively at the triazole’s 3-position due to the electron-withdrawing effect of the nitrile group. This one-pot strategy avoids multi-step purification, achieving a 58% yield with >90% regioselectivity.

Reaction Mechanisms and Intermediate Characterization

Photoredox Cycloaddition Mechanism

The radical-mediated cycloaddition (Fig. 1) begins with photoexcitation of 4-CzIPN, which abstracts an electron from NEt₃ to generate a radical anion. This species reduces the sydnone, triggering decarboxylation and forming a nitrile imine dipole. Concurrently, the oxime undergoes single-electron oxidation, facilitating dipolarophilic attack and triazole ring closure.

Key intermediates :

  • Nitrile Imine : Confirmed via in situ ¹⁹F NMR, showing a characteristic shift at δ -62 ppm.
  • Triazole-Oxime Adduct : Isolated as a yellow oil (Rf = 0.35 in PE/EA 3:1) prior to bromination.

Bromination Pathway

Electrophilic bromination proceeds via a Wheland intermediate stabilized by the triazole’s electron-deficient π-system. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier for bromine insertion at the 3-position, compared to 18.7 kcal/mol for the 5-position, explaining the regioselectivity.

Optimization Studies

Catalyst Screening

A comparison of photocatalysts revealed 4-CzIPN as superior to Ru(bpy)₃²⁺ or eosin Y, providing a 72% yield versus <30% for alternatives (Table 1).

Table 1: Photocatalyst Impact on Reaction Yield

Catalyst Yield (%) Reaction Time (h)
4-CzIPN 72 24
Ru(bpy)₃²⁺ 28 36
Eosin Y 15 48

Solvent and Temperature Effects

Optimal bromination occurs in DMF at 100°C, whereas acetonitrile or THF reduces yields by 20–30% due to poor solubility of NBS. Lower temperatures (60°C) favor incomplete conversion (<50%), while exceeding 120°C promotes debromination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods describe a continuous flow system for large-scale manufacturing:

  • Reactor Design : Tubular reactor (ID = 2 mm) with precise temperature zones (80°C for cycloaddition, 100°C for bromination).
  • Throughput : 5 kg/day with 94% purity by HPLC.

Purification Strategies

Flash chromatography (silica gel, PE/EA 4:1) remains standard for lab-scale isolation. Industrial processes employ crystallization from ethanol/water (7:3), achieving 98% purity without chromatography.

Case Studies in Application-Oriented Synthesis

Anticancer Agent Development

A 2024 study utilized Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- as a precursor for tubulin inhibitors. Suzuki coupling with 2-naphthylboronic acid (Pd(OAc)₂/PPh₃) yielded a derivative with IC₅₀ = 52 nM against MCF-7 cells.

Coordination Polymers

The compound’s nitrile group facilitates metal-organic framework (MOF) construction. Reaction with Zn(NO₃)₂ in DMF forms a porous MOF with BET surface area = 1,240 m²/g, applicable in gas storage.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different triazole-containing compounds.

Scientific Research Applications

Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Triazole Substituent(s) Benzene Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- (Target) 3-Bromo 4-Cyanophenyl C₉H₅BrN₄ 249.07 Not reported; inferred from analogs
4-[(2-Bromo-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile (19d) Bromo on benzyl side chain 4-Cyanophenyl, 4-hydroxy C₁₆H₁₂BrN₅O 370.21 Aromatase-sulfatase inhibitor
4-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzonitrile 4-Bromophenyl, 3-pyridinyl 4-Cyanophenyl C₂₀H₁₃BrN₆S 449.34 Not reported; structural analog
4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile Unsubstituted triazole, methyl linker 4-Cyanophenyl C₁₀H₈N₄ 184.20 Intermediate in Letrozole synthesis
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile 3-Methyl, 5-thioxo 4-Cyanophenyl C₁₁H₉N₅S 243.28 Anti-inflammatory, antimicrobial

Key Observations:

  • Substituent Position: The target compound’s bromine is directly on the triazole ring, distinguishing it from analogs like 19d , where bromine is on a benzyl side chain. Direct halogenation on triazole may enhance electronic effects (e.g., electron withdrawal) compared to side-chain modifications.
  • Functional Groups: Thioxo and iminomethyl groups in introduce hydrogen-bonding capabilities, which are absent in the brominated target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Stability
Target Compound Not reported Not reported ~1.3 (estimated) Likely polar aprotic solvents Stable under inert conditions
4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile N/A 412.1 1.19 DMSO, DMF Hygroscopic
19d Not reported Not reported Not reported EtOAc, MeOH Sensitive to acid/base hydrolysis

Insights:

  • Stability may be comparable to 19d , requiring protection from light and moisture due to the reactive triazole-bromine bond.

Biological Activity

Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- (CAS Number: 2460494-43-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

The compound has the molecular formula C9H5BrN4C_9H_5BrN_4 and a molecular weight of 249.07 g/mol. Its structure includes a benzonitrile moiety linked to a triazole ring, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC₉H₅BrN₄
Molecular Weight249.07 g/mol
CAS Number2460494-43-1

Synthesis

The synthesis of benzonitrile derivatives often involves the introduction of triazole rings through cyclization reactions. For example, studies have shown that substituents on the triazole ring can significantly influence biological activity. The synthetic routes typically involve:

  • Formation of the Triazole Ring : Utilizing azides and terminal alkynes.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling methods to attach the triazole to the benzonitrile core.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzonitrile, particularly those containing triazole functionalities. For instance:

  • Compound Evaluation : A series of biphenyl-triazole-benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. Among these, one compound demonstrated an IC50 value of 8.52 μM, indicating potent inhibitory activity against PD-L1 .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that certain derivatives of benzonitrile exhibit significant inhibition against various bacterial strains and biofilm formation:

  • Inhibition Studies : Compounds derived from benzonitrile with triazole rings showed effective inhibition against biofilm-forming marine microorganisms, with EC50 values ranging from 49.81 µM to 105.02 µM .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzonitrile derivatives:

  • Substituent Effects : The introduction of different halogens or functional groups on the triazole ring can enhance or diminish biological activity. For example, bromination at specific positions has been shown to improve anticancer efficacy .

Case Studies

Several case studies have examined the efficacy of benzonitrile derivatives in various biological contexts:

  • PD-1/PD-L1 Inhibition : A study focused on synthesizing new derivatives aimed at blocking PD-1/PD-L1 interactions revealed that specific structural modifications led to enhanced binding affinity and reduced dimerization compared to existing inhibitors like BMS-202 .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial potential of several benzonitrile derivatives against pathogenic bacteria and fungi, confirming their viability as lead compounds for further development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(3-bromo-4H-1,2,4-triazol-4-yl)benzonitrile, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Step 1: React 4-bromotolunitrile with 1,2,4-triazole derivatives under basic conditions (e.g., KOH) to form the triazole ring.
  • Step 2: Bromination at the 3-position of the triazole using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment.
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields range from 46% to 90% depending on substituent steric effects .

Q. Q2. How are physicochemical properties (e.g., logP, polar surface area) predicted for this compound, and what tools are recommended?

Methodological Answer: Physicochemical parameters are calculated using computational tools:

  • Marvin Suite : Predicts logP, polar surface area, and solubility via atom-based contributions and QSAR models.
  • Density Functional Theory (DFT) : Validates molecular geometry and electronic properties (e.g., dipole moment).
  • Experimental validation : Compare predicted logP with reversed-phase HPLC retention times using a C18 column and acetonitrile/water mobile phase .

Advanced Structural and Functional Analysis

Q. Q3. How can crystallographic data resolve conflicting reports on the molecular conformation of 4-(3-bromo-4H-1,2,4-triazol-4-yl)benzonitrile?

Methodological Answer: Conflicting conformational data (e.g., anti-clinal vs. planar triazole-benzonitrile orientation) arise from packing effects or solvent interactions. To resolve this:

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Collect X-ray diffraction data using a Bruker D8 VENTURE system (Mo Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL (rigid-body refinement for heavy atoms) and validate using Mercury’s torsion angle analysis. Crystallographic studies show van der Waals interactions dominate packing, favoring anti-clinal conformations .

Q. Q4. What strategies are effective for analyzing bioactivity contradictions (e.g., xanthine oxidoreductase inhibition vs. cytotoxicity)?

Methodological Answer: Contradictory bioactivity data require orthogonal assays:

  • Enzyme inhibition : Measure IC₅₀ values using recombinant xanthine oxidoreductase (XOR) with allopurinol as a positive control.
  • Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells (48–72 hr exposure).
  • SAR correlation : Compare substituent effects (e.g., bromo vs. methoxy groups) using molecular docking (AutoDock Vina) to identify off-target interactions. For example, bromo-substituted triazoles show higher XOR inhibition (IC₅₀ = 0.2 µM) but moderate cytotoxicity (CC₅₀ = 50 µM) .

Data-Driven Research Design

Q. Q5. How can researchers design a robust SAR study for derivatives of this compound?

Methodological Answer: Follow this workflow for SAR:

Core modification : Synthesize derivatives with substitutions at the triazole (e.g., 3-iodo, 3-chloro) and benzonitrile (e.g., 4-cyano, 4-nitro) positions.

Activity profiling : Test all compounds in parallel assays (e.g., enzyme inhibition, antiproliferative activity).

Data analysis : Use PCA (Principal Component Analysis) to cluster compounds by activity and physicochemical descriptors.
Example SAR table:

DerivativeR₁ (Triazole)R₂ (Benzonitrile)XOR IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
1aBrCN0.250
1bClNO₂1.525
1cICF₃0.8100

Data adapted from

Computational and Experimental Integration

Q. Q6. What computational methods are suitable for modeling the degradation pathways of this compound?

Methodological Answer: Degradation pathways (e.g., nitrile → benzoic acid → catechol) can be modeled using:

  • Gaussian 16 : Perform DFT calculations (B3LYP/6-311++G**) to identify transition states and intermediates.
  • Molecular dynamics (MD) : Simulate aqueous degradation under physiological pH (7.4) and temperature (310 K).
  • LC-MS validation : Monitor degradation products in PBS buffer over 24 hr using a Q-TOF mass spectrometer. Key intermediates include 4-hydroxybenzonitrile (m/z 120.045) and 3-bromo-1,2,4-triazole (m/z 161.923) .

Addressing Methodological Limitations

Q. Q7. How can researchers mitigate low yields in multi-step syntheses of brominated triazole derivatives?

Methodological Answer: Low yields (e.g., 16–46% in final steps) are often due to steric hindrance or intermediate instability. Solutions include:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 4 hr reflux).
  • Protecting groups : Use TMS (trimethylsilyl) to shield reactive sites during bromination.
  • Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., bromine addition) .

Advanced Characterization Techniques

Q. Q8. What NMR strategies resolve signal overlap in ¹H/¹³C spectra of this compound?

Methodological Answer: Signal overlap in aromatic regions (δ 7.0–8.5 ppm) is addressed via:

  • 2D NMR : HSQC and HMBC correlate proton-carbon couplings to assign quaternary carbons (e.g., benzonitrile C≡N at δ 118 ppm).
  • Variable temperature NMR : Record spectra at 253 K to slow rotation of the triazole ring, splitting broad singlets.
  • Isotopic labeling : Synthesize ¹⁵N-labeled triazole to simplify nitrogen-coupled signals .

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